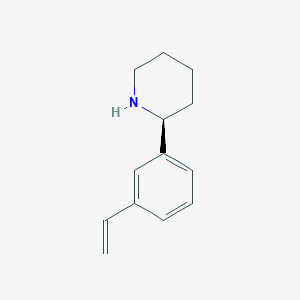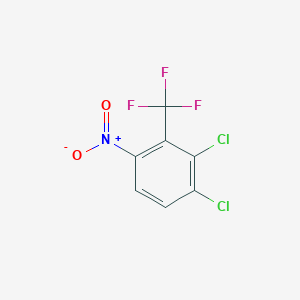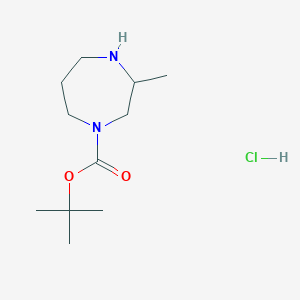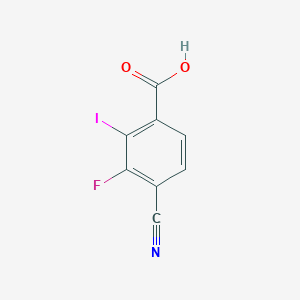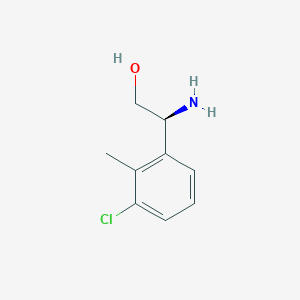
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring, making it a versatile molecule in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable amine source under reductive amination conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques, such as chiral chromatography, ensures the production of enantiomerically pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of 3-chloro-2-methylbenzaldehyde or 3-chloro-2-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(3-chloro-2-methylphenyl)ethanol: The enantiomer of the compound with different biological activity.
3-Chloro-2-methylbenzylamine: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Amino-2-(3-chloro-2-methylphenyl)propanol: Contains an additional methyl group, altering its chemical properties.
Uniqueness
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential for selective biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-chloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
ZQCGFWIZQFSNOY-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)[C@@H](CO)N |
SMILES canónico |
CC1=C(C=CC=C1Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


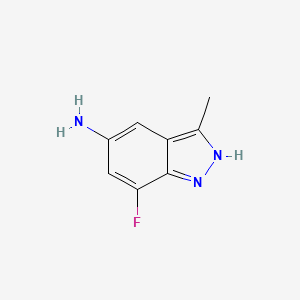
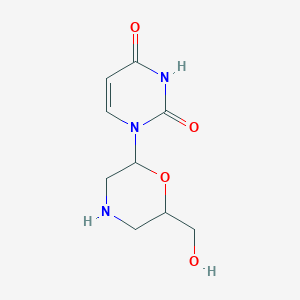
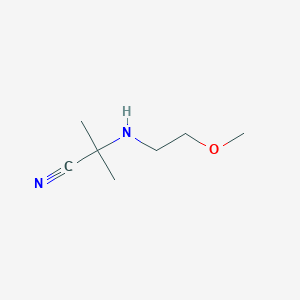
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
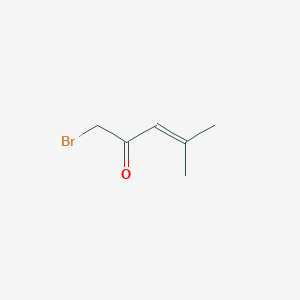
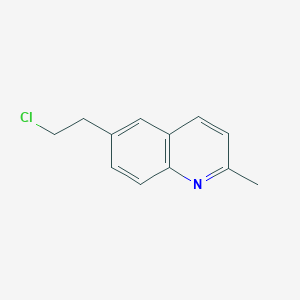
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)

